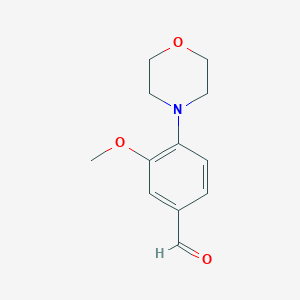

3-Methoxy-4-(4-morpholinyl)benzaldehyde

Beschreibung

3-Methoxy-4-(4-morpholinyl)benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 3-position and a morpholinyl substituent at the 4-position of the aromatic ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound. This structure is pivotal in medicinal chemistry and materials science, serving as a precursor for Schiff bases, coordination ligands, and functional polymers.

Eigenschaften

IUPAC Name |

3-methoxy-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12-8-10(9-14)2-3-11(12)13-4-6-16-7-5-13/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHGZUFTFJQYNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(4-morpholinyl)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with morpholine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can improve the reproducibility and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-4-(4-morpholinyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and morpholinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: 3-Methoxy-4-(4-morpholinyl)benzoic acid.

Reduction: 3-Methoxy-4-(4-morpholinyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-4-(4-morpholinyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Methoxy-4-(4-morpholinyl)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes. The morpholinyl group can interact with enzyme active sites, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target enzyme, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison

*Calculated based on C₁₂H₁₅NO₃; exact molecular weight may vary depending on hydration or salt forms.

- Electronic Effects : The morpholinyl group is electron-donating due to its lone pair on nitrogen, enhancing the electron density of the aromatic ring. In contrast, the nitro group in 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde is strongly electron-withdrawing, reducing ring electron density and altering reactivity in Schiff base formation .

- Steric Effects : The morpholinyl substituent introduces moderate steric bulk compared to smaller groups like hydroxy (vanillin) or linear alkoxy chains (phenethoxy). This influences crystal packing, as seen in the orthorhombic Pbca space group of the nitrobenzyloxy derivative .

Thermal and Mechanical Properties

- Thermal Stability : The epoxy resin derived from 3-methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde (MB) exhibits a glass transition temperature (Tg) of 172°C, comparable to commercial epoxy resins . This suggests that morpholinyl-containing analogs could similarly enhance thermal stability in polymers.

- Crystallinity: Vanillin forms monoclinic crystals (space group P2₁/c) with strong hydrogen bonding via its hydroxy group , whereas nitrobenzyloxy derivatives show weaker intermolecular interactions, leading to lower melting points .

Spectroscopic and Crystallographic Data

- FTIR/Raman : Vanillin shows characteristic O–H stretching (3260 cm⁻¹) and aldehyde C=O (1680 cm⁻¹) bands, while morpholinyl derivatives lack O–H but exhibit C–N stretching (~1250 cm⁻¹) .

- X-ray Crystallography : The nitrobenzyloxy derivative crystallizes in the orthorhombic system (a = 13.743 Å, b = 12.526 Å, c = 16.384 Å) with a dihedral angle of 85.2° between the benzaldehyde and nitrobenzyl groups .

Biologische Aktivität

3-Methoxy-4-(4-morpholinyl)benzaldehyde, identified by its chemical structure and CAS number 946668-37-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Research suggests that this compound may interact with various biological targets, including enzymes and receptors. Its morpholine moiety is known to enhance binding affinity to specific targets, potentially leading to various therapeutic effects. The compound may act as an enzyme inhibitor or receptor modulator , influencing key biochemical pathways involved in disease processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits antimicrobial and anticancer properties. For instance, it has shown effectiveness against certain bacterial strains and cancer cell lines, indicating its potential as a lead compound for drug development.

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anticancer Activity | Induced apoptosis in specific cancer cell lines |

| Enzyme Inhibition | Inhibited activity of certain kinases |

Antimicrobial Activity

A study conducted by evaluated the antimicrobial properties of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.

Anticancer Research

In another investigation published in , the compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that it inhibited cell proliferation with an IC50 value of approximately 25 µM, suggesting a promising avenue for anticancer therapy.

Synthesis Methods

The synthesis of this compound typically involves the reaction of morpholine with appropriate aldehydes under controlled conditions. One common synthetic route includes:

- Formation of Morpholine Derivative : Reacting morpholine with a suitable alkyl halide.

- Aldehyde Reaction : Condensing the morpholine derivative with 3-methoxy-4-formylbenzene.

- Purification : The product is purified using recrystallization techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.